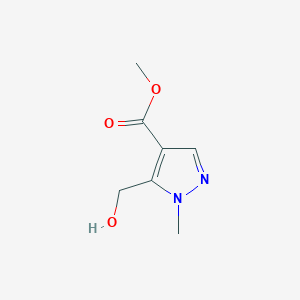![molecular formula C15H20N2OS3 B10906582 3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B10906582.png)
3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene is a complex heterocyclic compound. It features a unique tricyclic structure with multiple sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiol and amine precursors under controlled conditions. The reaction often requires a catalyst, such as a Lewis acid, and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting them into amines.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of sulfur and nitrogen in heterocyclic systems.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as building blocks for more complex bioactive molecules.
Medicine
In medicinal chemistry, the compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex chemicals or as a specialty reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur and nitrogen atoms in the compound can form strong interactions with metal ions or active sites in proteins, potentially inhibiting their function or altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
Uniqueness
The uniqueness of 3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene lies in its specific arrangement of sulfur and nitrogen atoms within a tricyclic framework. This structure imparts distinct chemical and biological properties that are not observed in simpler or less substituted analogs.
Properties
Molecular Formula |
C15H20N2OS3 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
3,5-bis(ethylsulfanyl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C15H20N2OS3/c1-5-19-12-11-9-7-15(3,4)18-8-10(9)21-13(11)17-14(16-12)20-6-2/h5-8H2,1-4H3 |
InChI Key |
TURMUUJEFZVOTB-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC2=C1C3=C(S2)COC(C3)(C)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10906507.png)
![Ethyl 1-ethyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole-3-carboxylate](/img/structure/B10906510.png)
![Methyl 6-tert-butyl-2-[(ethoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10906517.png)
![N-[(E)-anthracen-9-ylmethylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10906522.png)

![2-methyl-3-[3-nitro-5-(propan-2-yl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B10906529.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-{2-[(4-chlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B10906534.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B10906541.png)


![5-bromo-2-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B10906571.png)
![4-(dimethylamino)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]benzohydrazide](/img/structure/B10906575.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10906581.png)
